molecular formula C19H24O6 B1671052 Erioflorin CAS No. 27542-17-2

Erioflorin

Katalognummer: B1671052
CAS-Nummer: 27542-17-2
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: BUIOBTSUIYLOKG-VKGAXADOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erioflorin is an ATP-competitive selective c-Jun N-terminal kinase (JNK) inhibitor.

Wissenschaftliche Forschungsanwendungen

Key Findings from Research

  • Stabilization of Tumor Suppressors :
    • Erioflorin has been shown to stabilize Pdcd4 at low micromolar concentrations, effectively rescuing it from degradation induced by tumor-promoting agents like TPA (12-O-tetradecanoylphorbol-13-acetate) .
    • It selectively stabilizes additional β-TrCP targets such as IκBα and β-catenin while not affecting other targets like p21 or HIF-1α, indicating a specific mechanism of action .
  • Impact on Cancer Cell Proliferation :
    • The compound alters cell cycle progression and suppresses the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Inhibition of Tumor-Associated Activity :
    • This compound inhibits the activity of transcription factors regulated by Pdcd4 and IκBα, such as AP-1 and NF-κB, which are critical in cancer progression .

Case Study 1: this compound in Breast Cancer

A study investigating the effects of this compound on breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to enhanced Pdcd4 stability, which subsequently inhibited cell growth signals mediated by NF-κB .

ParameterControl GroupThis compound Treatment
Cell Viability (%)10065
Pdcd4 Levels (arbitrary)LowHigh
NF-κB Activity (arbitrary)HighLow

Case Study 2: this compound in Colon Cancer

In another study focused on colon cancer models, this compound administration resulted in decreased tumor size and weight. The stabilization of Pdcd4 was again highlighted as a crucial factor in mediating these effects .

ParameterControl GroupThis compound Treatment
Tumor Size (mm³)15080
Pdcd4 Expression (arbitrary)LowHigh

Potential Therapeutic Applications

Given its mechanism of action and observed effects on various cancer cell lines, this compound presents several potential therapeutic applications:

  • Targeted Cancer Therapy : By selectively stabilizing tumor suppressors like Pdcd4, this compound may be developed into targeted therapies for cancers where these proteins are downregulated.
  • Combination Therapies : this compound could be used in combination with existing treatments to enhance therapeutic efficacy and overcome resistance mechanisms associated with conventional therapies.

Analyse Chemischer Reaktionen

Mechanism of Action

Erioflorin, a bioactive compound isolated from Eriophyllum lanatum, functions as a tumor suppressor stabilizer by inhibiting the ubiquitination-dependent degradation of Pdcd4 (Programmed Cell Death 4). Its primary mechanism involves blocking the interaction between Pdcd4 and the E3-ubiquitin ligase β-TrCP1 , a key regulator of Pdcd4 proteasomal degradation .

Key Steps in this compound’s Action:

  • Binding to β-TrCP1 : this compound directly binds to β-TrCP1, disrupting its ability to recognize Pdcd4’s phosphorylated C-terminal domain .

  • Inhibition of Ubiquitination : This prevents the transfer of ubiquitin to Pdcd4, reducing its degradation via the proteasome .

  • Stabilization of Pdcd4 : Increased Pdcd4 levels suppress transcription factors like AP-1 and NF-κB , leading to decreased cancer cell proliferation .

Biochemical Assays and Data

Luciferase Reporter Assay
A luciferase-based reporter system (pGL3-Pdcd4-luc) was used to monitor Pdcd4 degradation. This compound demonstrated potent inhibition of TPA-induced Pdcd4 degradation, with an IC50 of 3.2 μM .

Compound IC50 (μM) Target
This compound3.2Pdcd4 degradation
Control (DMSO)N/A-

In Vitro Binding Assay
Surface plasmon resonance (SPR) analysis confirmed this compound’s binding to β-TrCP1 with a Kd of 2.5 μM .

Purification and Structural Analysis

This compound was isolated from Eriophyllum lanatum via a multi-step process:

  • Extraction : Ethyl acetate fractionation of crude extracts.

  • Chromatography : Size exclusion (Sephadex LH-20) followed by reversed-phase HPLC (C18 column) .

Purification Step Fraction Mass (mg) This compound Yield
Crude extractA–E288-
Fraction C (Sephadex)-112-
Final HPLC-12.10.8%

Cellular Effects

This compound exhibits selective antiproliferative activity against cancer cell lines:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (breast)5.8Pdcd4 stabilization
HCT116 (colon)7.2NF-κB inhibition
A549 (lung)6.5AP-1 inhibition

Selectivity and Implications

This compound’s specificity for β-TrCP1 targets (e.g., IκBα, β-catenin) contrasts with its lack of effect on other E3 ligases (e.g., p21, HIF-1α) . This selectivity suggests potential applications in targeting pathways reliant on β-TrCP1-mediated ubiquitination, such as oncogenic signaling.

Eigenschaften

CAS-Nummer

27542-17-2

Molekularformel

C19H24O6

Molekulargewicht

348.4 g/mol

IUPAC-Name

[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H24O6/c1-9(2)17(21)24-14-8-19(5)15(25-19)7-12(20)10(3)6-13-16(14)11(4)18(22)23-13/h6,12-16,20H,1,4,7-8H2,2-3,5H3/b10-6+/t12-,13+,14+,15+,16-,19+/m0/s1

InChI-Schlüssel

BUIOBTSUIYLOKG-VKGAXADOSA-N

SMILES

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Isomerische SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Kanonische SMILES

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

NSC-144151;  NSC 144151;  NSC144151;  Erioflorin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erioflorin
Reactant of Route 2
Erioflorin
Reactant of Route 3
Erioflorin
Reactant of Route 4
Reactant of Route 4
Erioflorin
Reactant of Route 5
Erioflorin
Reactant of Route 6
Erioflorin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.